![molecular formula C26H31ClN8 B14730848 1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride CAS No. 10605-55-7](/img/structure/B14730848.png)
1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride is a complex organic compound with potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of benzene-1,3-dicarboximidamide, followed by the introduction of N’-ethylcarbamimidoyl groups through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of 1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, and other biomolecules, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-aminophenyl)benzene: Similar structure but lacks the N’-ethylcarbamimidoyl groups.
Benzene-1,3-dicarboximidamide: A precursor in the synthesis of the target compound.
N’-Ethylcarbamimidoyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-N’,3-N’-bis[4-(N’-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride is unique due to its combination of functional groups and structural complexity
Eigenschaften
CAS-Nummer |
10605-55-7 |
|---|---|
Molekularformel |
C26H31ClN8 |
Molekulargewicht |
491.0 g/mol |
IUPAC-Name |
1-N',3-N'-bis[4-(N'-ethylcarbamimidoyl)phenyl]benzene-1,3-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C26H30N8.ClH/c1-3-31-23(27)17-8-12-21(13-9-17)33-25(29)19-6-5-7-20(16-19)26(30)34-22-14-10-18(11-15-22)24(28)32-4-2;/h5-16H,3-4H2,1-2H3,(H2,27,31)(H2,28,32)(H2,29,33)(H2,30,34);1H |
InChI-Schlüssel |
KFBJPUXZQQRAQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN=C(C1=CC=C(C=C1)N=C(C2=CC(=CC=C2)C(=NC3=CC=C(C=C3)C(=NCC)N)N)N)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


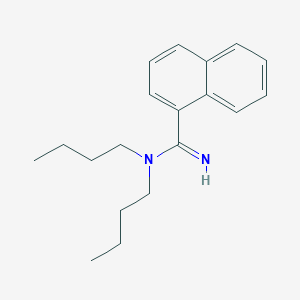
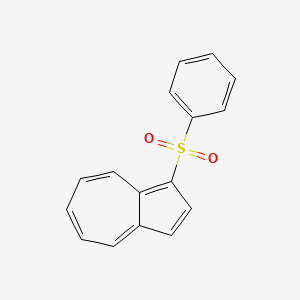
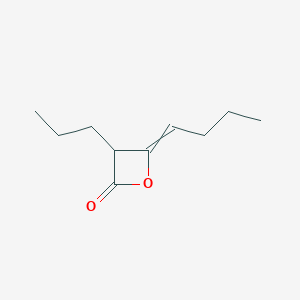

![2-[2-(Hydroxyamino)propan-2-yl]-5-methylcyclohexanone](/img/structure/B14730797.png)
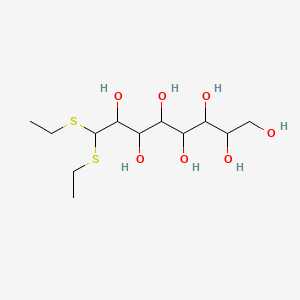
![N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide](/img/structure/B14730810.png)
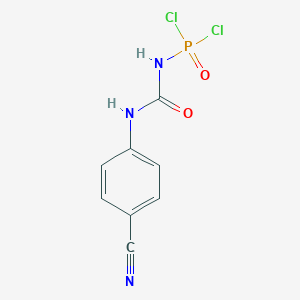
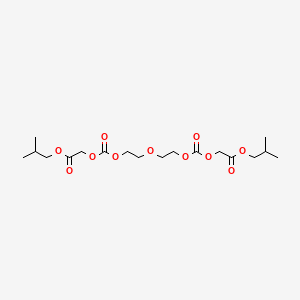
![2,2,6-Trimethyl-1-oxaspiro[2.5]octane](/img/structure/B14730826.png)

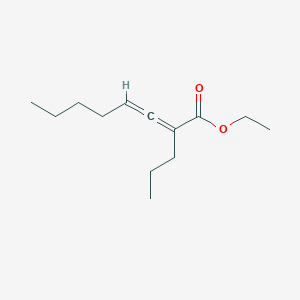
![{4-[(4-Nitrobenzoyl)amino]phenyl}arsonic acid](/img/structure/B14730849.png)

